molecular formula C19H18FN3O2 B2375109 (4-(2-Fluorophenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone CAS No. 941969-16-0

(4-(2-Fluorophenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone

Cat. No.: B2375109
CAS No.: 941969-16-0
M. Wt: 339.37
InChI Key: URMNMUKFDNHULX-UHFFFAOYSA-N
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Description

(4-(2-Fluorophenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone is a sophisticated chemical compound offered for research and development purposes. This molecule features a distinctive hybrid structure combining a 2-fluorophenyl-substituted piperazine moiety with a 5-methylfuro[3,2-b]pyridine system through a methanone linker. This specific architecture is characteristic of compounds investigated for their potential as modulators of various biological targets, particularly in the central nervous system and oncology research . Piperazine-containing scaffolds are widely recognized in medicinal chemistry for their utility in designing protease inhibitors, kinase inhibitors, and receptor antagonists/agonists . The integration of the furopyridine unit, a privileged heterocyclic system, may further impart favorable pharmacological properties and target engagement potential. Researchers can leverage this compound as a key intermediate or a primary scaffold in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and high-throughput screening assays. Its structural profile suggests potential applicability in developing novel therapeutic agents for a range of disorders . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should conduct all necessary safety assessments and profiling experiments, including determination of solubility, stability, and binding affinity, to validate its utility for their specific research objectives. Comprehensive analytical data, including NMR and LC-MS, are available to ensure compound identity and purity.

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(5-methylfuro[3,2-b]pyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2/c1-13-6-7-17-15(21-13)12-18(25-17)19(24)23-10-8-22(9-11-23)16-5-3-2-4-14(16)20/h2-7,12H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMNMUKFDNHULX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard-Mediated Cyclization

A Grignard reagent (e.g., methylmagnesium chloride) reacts with 3-hydroxypicolinic acid derivatives to form acetylated intermediates, followed by cyclization.

Example Protocol :

  • Reactant : 3-Hydroxypicolinic acid (50 g, 0.36 mol) in tetrahydrofuran (THF).
  • Conditions :
    • Add methylmagnesium chloride (1.80 mol, 5 equiv) at 60–65°C.
    • Reflux for 2 h, then cool to 5°C.
    • Treat with methyl formate (44 mL) and aqueous HCl.
  • Outcome : 1-(3-Hydroxypyridin-2-yl)ethanone (38.1 g, 77% yield).

This intermediate undergoes furan ring closure via acid-catalyzed dehydration or oxidative cyclization.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling installs substituents on preformed furopyridine scaffolds. For example, boronic esters of 5-methylfuro[3,2-b]pyridine react with aryl halides under Pd catalysis.

Typical Conditions :

  • Catalyst : PdCl₂(dppf) (0.05 equiv).
  • Base : Potassium acetate (3 equiv).
  • Solvent : 1,4-Dioxane at 85°C for 8 h.
  • Yield : ~65–92% for boronate intermediates.

Synthesis of 4-(2-Fluorophenyl)piperazine

The piperazine moiety is functionalized via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.

SNAr with 2-Fluorophenyl Derivatives

Procedure :

  • Reactants : Piperazine and 1-fluoro-2-nitrobenzene.
  • Conditions :
    • Heat at 120°C in dimethylformamide (DMF).
    • Reduce nitro group using H₂/Pd-C.
  • Yield : 70–85% after purification.

Buchwald-Hartwig Amination

For electron-deficient aryl halides:

  • Catalyst : Pd₂(dba)₃/Xantphos.
  • Base : Cs₂CO₃.
  • Solvent : Toluene at 110°C.
  • Yield : 80–90%.

Ketone Bridge Formation

Coupling the furopyridine carbonyl to piperazine employs acyl chlorides or coupling reagents.

Acyl Chloride Intermediate

  • Step 1 : Convert 5-methylfuro[3,2-b]pyridine-2-carboxylic acid to acyl chloride using SOCl₂ or (COCl)₂.
  • Step 2 : React with 4-(2-fluorophenyl)piperazine in dichloromethane (DCM) with triethylamine.
    • Yield : 75–88%.

EDCl/HOBt-Mediated Coupling

Protocol :

  • Reactants : Carboxylic acid (1 equiv), EDCl (1.2 equiv), HOBt (1.1 equiv).
  • Conditions : Stir in DCM at 25°C for 12 h.
  • Yield : 82–90% after silica gel chromatography.

Integrated Multi-Step Synthesis

A representative route combines the above methods:

Step 1 : Synthesize 5-methylfuro[3,2-b]pyridine-2-carbonyl chloride.
Step 2 : Prepare 4-(2-fluorophenyl)piperazine via SNAr.
Step 3 : Couple components using EDCl/HOBt.

Overall Yield : 65–77% over three steps.

Comparative Analysis of Methods

Method Key Reagents/Conditions Yield Purity
Grignard Cyclization MeMgCl, THF, 60–65°C 77% >95%
Suzuki Coupling PdCl₂(dppf), KOAc, dioxane 92% 99%
Acyl Chloride Coupling SOCl₂, DCM, Et₃N 88% 98%
EDMediated Coupling EDCl, HOBt, DCM 90% 99.5%

Challenges and Optimization Strategies

  • Regioselectivity : Use directing groups (e.g., methoxy) to control furan cyclization sites.
  • Piperazine Stability : Protect amines with Boc groups during coupling, then deprotect with TFA.
  • Solvent Systems : Replace THF with cyclopentyl methyl ether (CPME) for greener synthesis.

Industrial-Scale Considerations

  • Catalyst Recycling : Pd recovery via filtration reduces costs.
  • Continuous Flow : Cyclization steps performed in flow reactors improve throughput.
  • Waste Mitigation : Aqueous workups and solvent recovery achieve E-factor <15.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Fluorophenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

One of the primary applications of this compound is as an inhibitor of equilibrative nucleoside transporters, specifically ENT2. Research has shown that derivatives of this compound exhibit selective inhibition of ENT2 over ENT1, which is significant for regulating adenosine function and enhancing chemotherapy efficacy. A study demonstrated that 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) , an analogue of the compound , displayed a 5 to 10-fold selectivity towards ENT2 compared to ENT1 .

Monoamine Oxidase Inhibition

The compound's structural features allow it to act as a monoamine oxidase (MAO) inhibitor. Specifically, derivatives containing the 2-fluorophenyl piperazine moiety have been synthesized and evaluated for their inhibitory activities against MAO-A and MAO-B. Notably, one derivative was identified as a potent MAO-B inhibitor with an IC50 value of 0.013 µM, indicating its potential use in treating neurodegenerative disorders where MAO-B activity is implicated .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of the compound. Studies have indicated that modifications to the piperazine ring and substitution patterns on the aromatic systems can significantly alter biological activity. For instance, replacing naphthalene with benzene in certain analogues resulted in a loss of inhibitory effects on ENTs . The introduction of halogen substituents also demonstrated varying effects on selectivity and potency against ENTs.

In Vitro Studies on ENTs

In vitro experiments using nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 have provided insights into the mechanism of action of the compound's analogues. These studies utilized [3H]uridine uptake assays to quantify the inhibitory effects of various derivatives, revealing that certain modifications enhanced selectivity towards ENT2 while maintaining or improving overall potency .

Evaluation of MAO Inhibitory Activity

A series of pyridazinone derivatives were synthesized and tested for MAO inhibitory activity. The results indicated that specific substitutions on the piperazine moiety significantly impacted the inhibitory potency against MAO-B, with certain compounds showing promising results for further development as therapeutic agents for mood disorders and neurodegenerative diseases .

Data Table: Summary of Key Findings

ApplicationMechanismKey Findings
Inhibition of ENTsSelective inhibitionFPMINT shows 5–10 fold selectivity for ENT2 over ENT1
MAO InhibitionEnzyme inhibitionPotent MAO-B inhibitor with IC50 = 0.013 µM
SAR StudiesModification impactSubstitutions alter potency and selectivity

Mechanism of Action

The mechanism of action of (4-(2-Fluorophenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(a) Core Modifications

  • WEHI-518 (): Replaces the 5-methylfuro[3,2-b]pyridine with a 7-isoquinolinylfuro[3,2-b]pyridine group.
  • Compound 44 (): Features a quinoline-thiophene hybrid instead of furopyridine, altering electron distribution and solubility. The furan-2-carbonylpiperazine group in this compound may reduce blood-brain barrier permeability compared to the target molecule .

(b) Substituent Variations

  • MK37 (): Incorporates a thiophene ring instead of furopyridine, which increases sulfur-mediated hydrophobicity but may reduce metabolic stability .
  • VU0405398 (): Uses a pyridine-azetidine hybrid, introducing a basic nitrogen that could enhance solubility but alter target selectivity .

Pharmacological Activity

While direct activity data for the target compound is unavailable, analogs provide insights:

  • WEHI-518 (): Demonstrates antiproliferative activity in cancer cell lines (IC₅₀ = 0.2–1.5 μM), attributed to its furopyridine-isoquinoline scaffold .
  • VU0360172 (): Shows mGluR5 allosteric modulation, highlighting the role of fluorophenyl groups in CNS-targeted molecules .

Physicochemical Properties

Property Target Compound WEHI-518 Compound 17
Molecular Weight ~375 g/mol (estimated) 449.2 g/mol 318.78 g/mol
logP ~3.5 (predicted) 3.8 3.456
Hydrogen Bond Acceptors 4 5 2
Polar Surface Area (Ų) ~50 65 20.1

The target compound’s intermediate logP and polar surface area suggest balanced solubility and membrane permeability, favorable for oral bioavailability .

Structure-Activity Relationships (SAR)

  • Piperazine Substitution : The 2-fluorophenyl group optimizes receptor binding compared to 3-chlorophenyl () or 4-fluorobenzyl () variants .
  • Heterocyclic Core : The 5-methylfuropyridine enhances target affinity over thiophene () or pyrimidine () analogs due to improved π-stacking .
  • Methyl Group at C5: Likely reduces oxidative metabolism, extending half-life compared to non-methylated analogs like WEHI-518 .

Biological Activity

The compound (4-(2-Fluorophenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and structure-activity relationships based on available research findings.

Chemical Structure and Properties

The compound is characterized by a piperazine moiety substituted with a 2-fluorophenyl group and a furo[3,2-b]pyridine derivative. Its molecular formula is C22H24FN5OC_{22}H_{24}FN_5O and it exhibits properties typical of compounds with dual aromatic systems, which may enhance its binding affinity to biological targets.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis and is often targeted for skin-lightening agents. Research has indicated that derivatives of piperazine, including those with fluorophenyl substitutions, exhibit significant inhibitory effects on tyrosinase activity. For instance, a related compound with the 4-fluorobenzylpiperazine fragment demonstrated an IC50 value of 0.18 μM against Agaricus bisporus tyrosinase, significantly outperforming kojic acid (IC50 = 17.76 μM) .

Table 1: Inhibitory Activity of Tyrosinase Inhibitors

CompoundIC50 (μM)
This compoundTBD
4-(4-Fluorobenzyl)piperazin-1-yl(3-chloro-2-nitrophenyl)methanone0.18
Kojic Acid17.76

Note: TBD indicates that specific IC50 data for the compound was not found in the available literature.

Monoamine Oxidase Inhibition

Another area of interest involves the inhibition of monoamine oxidases (MAO-A and MAO-B), which are critical in neurotransmitter metabolism. Compounds similar to this compound have shown promising results in inhibiting MAO-B with IC50 values as low as 0.013 μM . This suggests potential applications in treating mood disorders or neurodegenerative diseases.

Table 2: MAO Inhibition Potency

CompoundIC50 (μM)
Compound T60.013
Compound T30.039

The biological activity of this compound is believed to be mediated through competitive inhibition of target enzymes such as tyrosinase and monoamine oxidases. Molecular docking studies have suggested that the compound binds effectively to the active sites of these enzymes, preventing substrate access and leading to decreased enzymatic activity .

Structure-Activity Relationship (SAR)

The presence of the fluorophenyl group appears to enhance the binding affinity to target enzymes due to increased electron-withdrawing effects, which may stabilize interactions with the enzyme's active site. Modifications on the piperazine ring or furo[3,2-b]pyridine moiety can further optimize biological activity and selectivity .

Case Studies

Several studies have explored the biological effects of piperazine derivatives:

  • In Vitro Studies : Compounds were tested on various cell lines to evaluate cytotoxicity and enzyme inhibition. Notably, certain derivatives showed minimal cytotoxicity while maintaining potent inhibitory effects on tyrosinase .
  • Animal Models : Preliminary studies involving animal models have indicated potential efficacy in reducing melanin production without adverse effects, suggesting a favorable safety profile for future therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for (4-(2-Fluorophenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the preparation of key intermediates:

Piperazine Intermediate : React 2-fluorophenylpiperazine with a carbonylating agent (e.g., triphosgene) to form the methanone backbone.

Furopyridine Moiety : Synthesize 5-methylfuro[3,2-b]pyridine via cyclization of pre-functionalized pyridine derivatives under acidic conditions.

Coupling : Use nucleophilic acyl substitution or cross-coupling reactions (e.g., Buchwald-Hartwig) to link the intermediates.
Optimization Tips :

  • Control temperature (60–80°C) and solvent polarity (DMF or THF) to enhance coupling efficiency .
  • Employ continuous flow reactors to improve yield and reduce side products, as demonstrated in analogous piperazine-based syntheses .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions, especially the 2-fluorophenyl and furopyridine groups. Look for characteristic shifts (e.g., fluorophenyl protons at δ 7.1–7.4 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended).
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+ ~380–400 Da) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry, if crystalline forms are obtainable .

Advanced Research Questions

Q. What structure-activity relationships (SAR) are critical for enhancing this compound's biological activity?

Methodological Answer: Key SAR considerations derived from analogous compounds:

  • Piperazine Substitutions : Replace the 2-fluorophenyl group with electron-withdrawing groups (e.g., Cl, CF₃) to modulate receptor binding affinity. Evidence from triazolo-pyrimidine derivatives shows a 10-fold increase in potency with CF₃ substitution .
  • Furopyridine Modifications : Introduce methyl or ethyl groups at position 5 to improve metabolic stability. Studies on furan-2-yl methanones indicate reduced CYP450-mediated oxidation with alkyl substitutions .
  • Methanone Linker : Replace the ketone with a thioketone to enhance lipophilicity and blood-brain barrier penetration, as seen in CNS-targeting agents .
    Experimental Design :
  • Perform in vitro assays (e.g., receptor binding, enzymatic inhibition) with systematically modified analogs.
  • Use molecular docking to predict interactions with target proteins (e.g., serotonin receptors) .

Q. How can pharmacokinetic properties (e.g., bioavailability, metabolic stability) be evaluated for this compound?

Methodological Answer:

  • In Vitro ADME :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂). Low stability (<30 min) suggests rapid hepatic clearance .
    • Plasma Protein Binding : Use equilibrium dialysis to assess unbound fraction; >90% binding may limit efficacy .
    • Caco-2 Permeability : Evaluate intestinal absorption potential (Papp >1×10⁻⁶ cm/s indicates high permeability) .
  • In Vivo Studies :
    • Administer orally and intravenously to rodents to calculate bioavailability (F%). Parallel artificial membrane permeability assays (PAMPA) can correlate results .
    • Monitor metabolites via LC-MS/MS; common Phase I metabolites include hydroxylated furopyridine derivatives .

Q. How do conflicting data on receptor binding affinity arise, and how can they be resolved?

Methodological Answer: Sources of Contradiction :

  • Assay Variability : Differences in radioligand concentration (e.g., [³H]Ketanserin vs. [¹²⁵I]DOI) in serotonin receptor studies .
  • Cell Line Specificities : HEK293 vs. CHO cells may express varying levels of GPCR coupling proteins (e.g., Gαi vs. Gαq).
    Resolution Strategies :
  • Standardize assay protocols (e.g., uniform ligand concentrations, buffer pH 7.4).
  • Use orthogonal methods (e.g., functional cAMP assays alongside binding studies) .
  • Conduct meta-analyses of published data to identify consensus Ki values .

Q. What in silico tools are suitable for predicting off-target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Glide to screen against the ChEMBL database. Focus on aminergic GPCRs (e.g., 5-HT₂A, D₂) due to structural similarities .
  • Machine Learning Models : Apply DeepChem or Schrödinger's Phase to predict toxicity (e.g., hERG inhibition) .
  • Pharmacophore Mapping : Align with known CNS-active pharmacophores to identify unintended targets (e.g., sigma receptors) .

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